molecular formula C24H28ClN3O4S B11331750 1-[(2-chlorobenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide

Katalognummer: B11331750
Molekulargewicht: 490.0 g/mol
InChI-Schlüssel: YLOYPIJBPPDKGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidine moiety, and a chlorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine moiety is introduced through a nucleophilic substitution reaction.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a sulfonylation reaction.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-[(2-Chlorbenzyl)sulfonyl]-N-[2-(Pyrrolidin-1-ylcarbonyl)phenyl]piperidin-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Dies kann zur Bildung von Sulfoxiden oder Sulfonen führen.

    Reduktion: Dies kann die Sulfonylgruppe zu einem Sulfid reduzieren.

    Substitution: Die Chlorbenzylgruppe kann durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie mCPBA oder Wasserstoffperoxid.

    Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

    Oxidation: Sulfoxide oder Sulfone.

    Reduktion: Sulfide.

    Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

4. Wissenschaftliche Forschungsanwendungen

    Chemie: Als Baustein für die Synthese komplexerer Moleküle.

    Biologie: Als Sonde zur Untersuchung biologischer Prozesse.

    Medizin: Potentielle therapeutische Anwendungen aufgrund seiner biologischen Aktivität.

    Industrie: Verwendung bei der Entwicklung neuer Materialien oder als Katalysator.

5. Wirkmechanismus

Der Wirkmechanismus von 1-[(2-Chlorbenzyl)sulfonyl]-N-[2-(Pyrrolidin-1-ylcarbonyl)phenyl]piperidin-4-carboxamid hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können solche Verbindungen mit Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die beteiligten molekularen Ziele und Pfade müssten durch experimentelle Studien geklärt werden.

Wissenschaftliche Forschungsanwendungen

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • 1-[(2-Chlorbenzyl)sulfonyl]-N-[2-(Morpholin-1-ylcarbonyl)phenyl]piperidin-4-carboxamid
  • 1-[(2-Brombenzyl)sulfonyl]-N-[2-(Pyrrolidin-1-ylcarbonyl)phenyl]piperidin-4-carboxamid

Einzigartigkeit

1-[(2-Chlorbenzyl)sulfonyl]-N-[2-(Pyrrolidin-1-ylcarbonyl)phenyl]piperidin-4-carboxamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die im Vergleich zu ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen können.

Eigenschaften

Molekularformel

C24H28ClN3O4S

Molekulargewicht

490.0 g/mol

IUPAC-Name

1-[(2-chlorophenyl)methylsulfonyl]-N-[2-(pyrrolidine-1-carbonyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H28ClN3O4S/c25-21-9-3-1-7-19(21)17-33(31,32)28-15-11-18(12-16-28)23(29)26-22-10-4-2-8-20(22)24(30)27-13-5-6-14-27/h1-4,7-10,18H,5-6,11-17H2,(H,26,29)

InChI-Schlüssel

YLOYPIJBPPDKGI-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.